molecular formula C20H32O5 B14797460 (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

Cat. No.: B14797460
M. Wt: 352.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-ZCXYESHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a heptenoic acid chain, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the heptenoic acid chain, and the addition of functional groups. Common synthetic routes may include:

    Cyclopentyl Ring Formation: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Heptenoic Acid Chain Addition: The heptenoic acid chain can be introduced through various organic reactions, such as aldol condensation or Wittig reactions.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce double bonds.

    Substitution: Functional groups on the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid: shares similarities with other cyclopentyl and heptenoic acid derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t16-,17-,19-/m1/s1

InChI Key

CUJMXIQZWPZMNQ-ZCXYESHFSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.